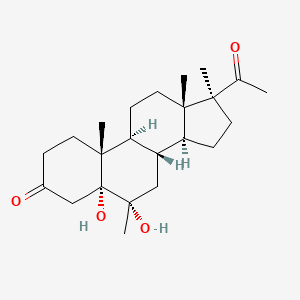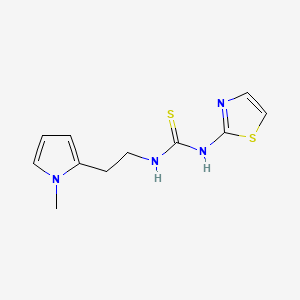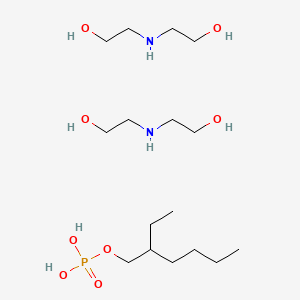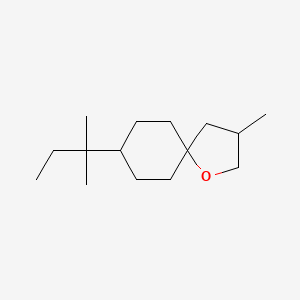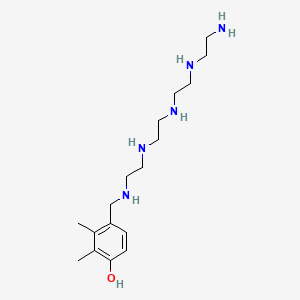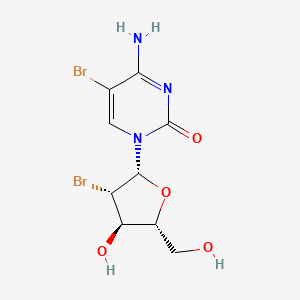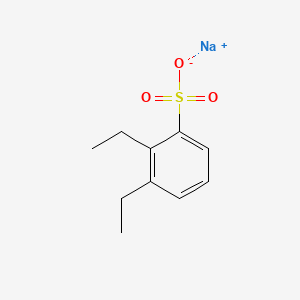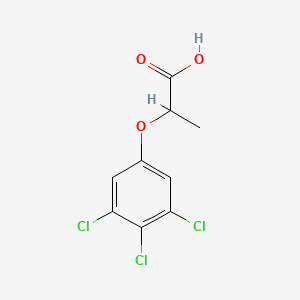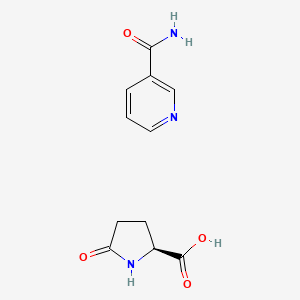
Einecs 285-870-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 285-870-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Métodos De Preparación
The synthetic routes and reaction conditions for Einecs 285-870-1 vary depending on the desired purity and application. Industrial production methods typically involve multi-step synthesis processes that include:
Initial Reactants: Selection of appropriate starting materials based on the desired end product.
Reaction Conditions: Control of temperature, pressure, and pH to optimize yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Einecs 285-870-1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides or other oxygen-containing compounds.
Reduction: Reaction with reducing agents to remove oxygen or add hydrogen.
Substitution: Replacement of one functional group with another under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol and acetone. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 285-870-1 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of various commercial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Einecs 285-870-1 involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or gene expression. The exact mechanism depends on the compound’s structure and the biological system in which it is studied .
Comparación Con Compuestos Similares
Einecs 285-870-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Amyl nitrite: (Einecs 203-770-8)
Bismuth tetroxide: (Einecs 234-985-5)
Mercurous oxide: (Einecs 239-934-0).
These compounds share certain chemical properties but differ in their specific applications and regulatory status. This compound is unique in its specific interactions and applications in various fields .
Propiedades
Número CAS |
85153-85-1 |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O.C5H7NO3/c7-6(9)5-2-1-3-8-4-5;7-4-2-1-3(6-4)5(8)9/h1-4H,(H2,7,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
TVFPTMXWRJNBSZ-HVDRVSQOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC(=CN=C1)C(=O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1=CC(=CN=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
